molecular formula C17H21N3OS B11366909 6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11366909
M. Wt: 315.4 g/mol
InChI Key: NMKYIHDTFRHLTM-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3,4]thiadiazole family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 3-pentanone in the presence of a suitable catalyst, such as acetic acid, to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the imidazo[2,1-b][1,3,4]thiadiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows for interactions with various biological targets.

    Biological Studies: Researchers investigate its effects on cellular processes, enzyme inhibition, and receptor binding to understand its mechanism of action.

    Material Science: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Methoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Chlorophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-2-pentan-3-ylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N3OS/c1-4-12(5-2)16-19-20-11-15(18-17(20)22-16)13-7-9-14(10-8-13)21-6-3/h7-12H,4-6H2,1-3H3

InChI Key

NMKYIHDTFRHLTM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN2C=C(N=C2S1)C3=CC=C(C=C3)OCC

Origin of Product

United States

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